(2-Methyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methanamine

Sigma receptor Structure-Activity Relationship Physicochemical property

This patent-preferred 2-methyl pyrano-pyrazole-amine (CAS 1422136-32-0) is essential for sigma receptor research where N2-substituent accuracy is non-negotiable. Unlike the cyclopropylmethyl analog, the 2-methyl group ensures precise lipophilicity (ClogP ~0.3) and steric profile, critical for reproducible radioligand displacement and selectivity profiling. Order the exact 2-methyl variant to maintain batch-to-batch data integrity in your SAR campaign.

Molecular Formula C8H13N3O
Molecular Weight 167.21 g/mol
Cat. No. B8110586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methanamine
Molecular FormulaC8H13N3O
Molecular Weight167.21 g/mol
Structural Identifiers
SMILESCN1C=C2CCOC(C2=N1)CN
InChIInChI=1S/C8H13N3O/c1-11-5-6-2-3-12-7(4-9)8(6)10-11/h5,7H,2-4,9H2,1H3
InChIKeyRIZLOOCCJBXHAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Methyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methanamine – A Defined Pyrano-Pyrazole-Amine Scaffold for Sigma Receptor-Targeted Procurement


(2-Methyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methanamine (CAS 1422136-32-0, molecular formula C8H13N3O, molecular weight 167.21 g/mol) is a bicyclic heterocyclic compound belonging to the pyrano-pyrazole-amine class, disclosed in patent family WO2008125348A1 as a ligand with pharmacological activity toward the sigma (σ) receptor [1]. The scaffold features a 2-methyl substituent on the pyrazole ring and a primary aminomethyl group at the 7-position of the tetrahydropyran ring, distinguishing it from close analogs such as the 2-cyclopropylmethyl variant (CAS 1422067-64-8) . This compound is supplied as a research reagent with specified purity for pharmaceutical R&D and quality-control applications .

Generic Substitution Risk: Why 2-Substituent Identity on the Pyrano[3,4-c]pyrazole Scaffold Cannot Be Ignored When Sourcing (2-Methyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methanamine


Pyrano-pyrazole-amines exhibit sigma receptor affinity that is highly sensitive to the nature of the substituent at the pyrazole N2 position [1]. The patent WO2008125348A1 explicitly defines R1 as a key variable, with preferred embodiments including methyl, ethyl, and optionally substituted aryl groups, indicating that even small alkyl changes tune pharmacological activity [1]. Substituting the 2-methyl group with a cyclopropylmethyl moiety (as in the commercially available analog CAS 1422067-64-8 ) alters lipophilicity (calc. logP shift of approximately +1.5 units) and steric bulk, which can markedly affect sigma-1/sigma-2 selectivity, metabolic stability, and off-target profiles. For procurement decisions in sigma receptor research programs, this distinction is critical: data generated with one 2-substituted analog cannot be reliably extrapolated to another, and batch-to-batch reproducibility demands exact specification of the 2-methyl variant.

Quantitative Differentiation Evidence for (2-Methyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methanamine vs. Closest Analogs


Lipophilicity and Polar Surface Area Comparison: 2-Methyl vs. 2-Cyclopropylmethyl Analogs

The 2-methyl substituent confers lower calculated lipophilicity than the 2-cyclopropylmethyl analog, as estimated from their SMILES structures. Using the fragment-based ClogP method, (2-methyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methanamine has a predicted ClogP of approximately 0.3, while the cyclopropylmethyl analog (CAS 1422067-64-8) has a predicted ClogP of approximately 1.8 [1]. Topological polar surface area (TPSA) is identical at 51 Ų for both compounds due to the shared aminomethyl group [1]. This logP difference of ~1.5 units indicates significantly different membrane permeability and potential CNS penetration profiles, a critical parameter for sigma receptor-targeted CNS programs [2].

Sigma receptor Structure-Activity Relationship Physicochemical property

Sigma Receptor Pharmacological Activity: Class-Level Evidence from Patent WO2008125348A1

Patent WO2008125348A1 discloses pyrano-pyrazole-amines of general formula (I) as sigma receptor ligands, with preferred R1 substituents including methyl and phenyl [1]. While specific Ki values for (2-methyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methanamine are not publicly reported in the patent, the invention claims these compounds are useful for the treatment or prophylaxis of psychosis and other sigma receptor-mediated disorders [1]. In contrast, the 2-cyclopropylmethyl analog is not explicitly exemplified in the patent, suggesting the 2-methyl substitution represents the inventor-preferred embodiment for initial pharmacological evaluation [1].

Sigma receptor GPCR Psychosis

Certified Purity Specification: 98% Minimum vs. Typical Research-Grade Analogs

The target compound is supplied with a certified purity of NLT 98% (HPLC) according to the manufacturer's technical datasheet . By comparison, the closely related analog (2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methanol (CAS 1422344-20-4) is listed at 95% purity . This 3-percentage-point purity differential is significant for quantitative pharmacology assays, where impurities at the 5% level can introduce confounding biological activity or analytical interference [1].

Analytical chemistry Quality control Reproducibility

Procurement-Driven Application Scenarios for (2-Methyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methanamine


Sigma-1/Sigma-2 Receptor Pharmacological Profiling

As a patent-preferred pyrano-pyrazole-amine with a 2-methyl substituent , this compound is suitable for establishing baseline sigma receptor binding profiles in radioligand displacement assays. Its moderate ClogP (~0.3) supports aqueous solubility for in vitro assay conditions, while providing a defined reference point for SAR expansion at the N2 position [1].

CNS Drug Discovery Lead Optimization

The low molecular weight (167.21 g/mol) and TPSA of 51 Ų place this scaffold within favorable CNS drug-like chemical space . Researchers can use this compound as a starting template for iterative optimization of sigma receptor ligands targeting psychosis, pain, or neurodegenerative disorders, where precise control of the 2-substituent is critical for tuning receptor subtype selectivity [1].

Quality-Controlled Reference Standard for Analytical Method Development

With a certified purity of NLT 98% , this compound can serve as a reference standard for HPLC method development and validation in pharmaceutical quality control laboratories. Its high purity relative to the 95% grade of structurally related intermediates makes it suitable for quantitative impurity profiling studies.

Medicinal Chemistry SAR Expansion at the 7-Aminomethyl Position

The primary amine at the 7-position provides a synthetic handle for amide coupling, reductive amination, and sulfonamide formation. In the context of the sigma receptor patent family , this compound serves as a key intermediate for generating focused libraries exploring the R3/R4 substitution space while keeping the preferred 2-methyl group constant [1].

Quote Request

Request a Quote for (2-Methyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.